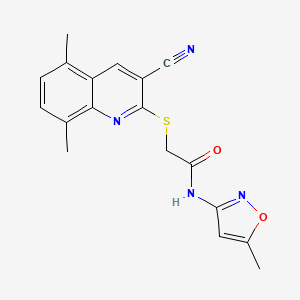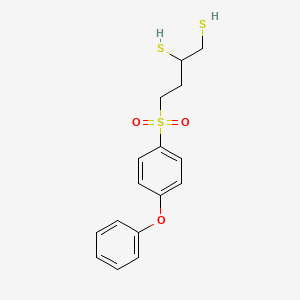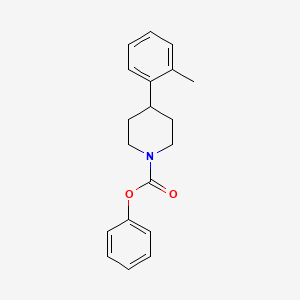![molecular formula C19H19N3O2 B12590090 1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea CAS No. 648420-18-2](/img/structure/B12590090.png)
1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of an isoquinoline moiety and a methoxyphenyl group, which contribute to its unique chemical properties and biological activities.
準備方法
The synthesis of 1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea typically involves multi-step organic reactions. One common method includes the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . This method is efficient and yields high-purity products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
化学反応の分析
1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the isoquinoline moiety, using reagents like sodium hydride or potassium tert-butoxide.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like dimethyl sulfoxide, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including its role as a TRPV1 receptor antagonist. This makes it a candidate for research in pain management and inflammation.
Medicine: Due to its biological activities, it is being explored for therapeutic applications, particularly in the treatment of chronic pain and inflammatory conditions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea involves its interaction with molecular targets such as the TRPV1 receptor . By antagonizing this receptor, the compound can inhibit the transmission of pain signals and reduce inflammation. The pathways involved include the modulation of ion channels and the inhibition of pro-inflammatory mediators.
類似化合物との比較
1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea can be compared with other isoquinoline derivatives and TRPV1 receptor antagonists. Similar compounds include:
A-425619: Another TRPV1 receptor antagonist with a similar isoquinoline structure.
AMG9810: A potent TRPV1 antagonist used in pain research.
SB-366791: A selective TRPV1 antagonist with a different chemical structure but similar biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxyphenyl group, which may confer distinct pharmacological properties.
特性
CAS番号 |
648420-18-2 |
|---|---|
分子式 |
C19H19N3O2 |
分子量 |
321.4 g/mol |
IUPAC名 |
1-isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea |
InChI |
InChI=1S/C19H19N3O2/c1-24-16-7-5-14(6-8-16)9-12-21-19(23)22-18-4-2-3-15-13-20-11-10-17(15)18/h2-8,10-11,13H,9,12H2,1H3,(H2,21,22,23) |
InChIキー |
RUELGLDPNWWVTN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC3=C2C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]-](/img/structure/B12590019.png)
![(3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B12590029.png)

![4-{2-[2-(2-Formylhydrazinyl)phenyl]ethyl}-1-heptylpyridin-1-ium iodide](/img/structure/B12590040.png)

![Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-](/img/structure/B12590056.png)

![1,2-Ethanediamine, N-(diphenylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]-](/img/structure/B12590064.png)
![6-[(4-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12590081.png)
![2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid](/img/structure/B12590084.png)
![1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene](/img/structure/B12590086.png)

phosphane](/img/structure/B12590092.png)

